![molecular formula C20H17NO4S B6124870 N-(4-phenoxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B6124870.png)
N-(4-phenoxyphenyl)-2-(phenylsulfonyl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-(phenylsulfonyl)acetamide, commonly known as PSA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PSA belongs to the class of sulfonamide-based compounds and has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Scientific Research Applications
PSA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. PSA has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, PSA has been found to have anti-diabetic properties by improving glucose tolerance and insulin sensitivity in diabetic mice.
Mechanism of Action
The mechanism of action of PSA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PSA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. PSA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, PSA has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
PSA has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and inhibiting angiogenesis. PSA has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and inflammation. Furthermore, PSA has been found to improve glucose tolerance and insulin sensitivity in diabetic mice by increasing the expression of glucose transporter 4 (GLUT4) in skeletal muscle.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PSA in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. PSA has been found to exhibit low toxicity towards normal cells, making it a potential candidate for drug development. However, one of the limitations of using PSA in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of PSA. One of the potential applications of PSA is in the treatment of inflammatory bowel disease (IBD), a chronic inflammatory disorder of the gastrointestinal tract. PSA has been found to exhibit anti-inflammatory activity in animal models of IBD, making it a potential candidate for drug development. Another potential application of PSA is in the treatment of type 2 diabetes mellitus (T2DM), a metabolic disorder characterized by insulin resistance and hyperglycemia. PSA has been found to improve glucose tolerance and insulin sensitivity in diabetic mice, making it a potential candidate for drug development. Additionally, further studies are needed to elucidate the mechanism of action of PSA and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of PSA involves the reaction of 4-phenoxyaniline and phenylsulfonyl chloride with acetic anhydride in the presence of a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield PSA as a white solid with a melting point of 166-168°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(15-26(23,24)19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUTUNYNMNAZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-(phenylsulfonyl)acetamide |
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